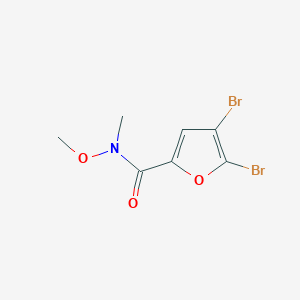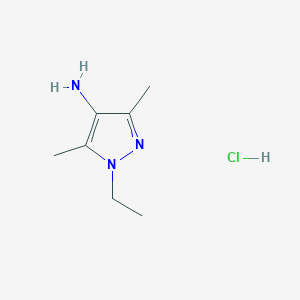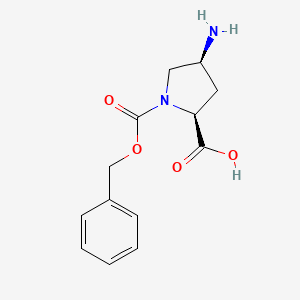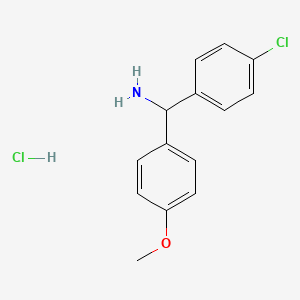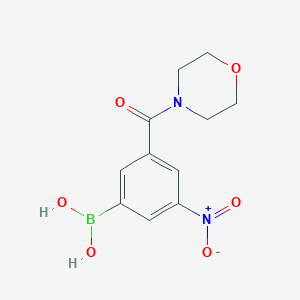
(3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid
Übersicht
Beschreibung
“(3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid” is a chemical compound with the CAS Number: 871332-80-8 . It has a molecular weight of 280.05 and a molecular formula of C11H13BN2O6 . This compound is typically stored in an inert atmosphere at room temperature .
Physical And Chemical Properties Analysis
“(3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid” has a density of 1.463g/cm3 . It has a boiling point of 568.849ºC at 760 mmHg and a melting point of 167-169 °C . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen
Boronic Acid Mannich Reactions
- The compound is potentially applicable in boronic acid Mannich (BAM) reactions, a novel variation involving α,α-dichloro- and α,α,ω-trichloroaldehydes, morpholine, and arylboronic acids. This process can form 1-phenyl-1-morpholinoalkan-2-ones with the dichloromethylene group converted into a ketone functionality, acting as a masked carbonyl group (Stas & Tehrani, 2007).
Optical Modulation in Nanotechnology
- In the field of nanotechnology, phenyl boronic acids like (3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid can be significant in optical modulation. They are used as binding ligands for saccharide recognition and to anchor hydrophilic polymer backbones to the surface of hydrophobic materials like graphene or carbon nanotubes. This is crucial for applications like the aqueous dispersion of single-walled carbon nanotubes and their photoluminescence response to saccharide binding (Mu et al., 2012).
Diol and Carbohydrate Recognition
- This compound's functional groups are important for diol and carbohydrate recognition. Studies have shown that boronic acids like this one can bind to catechol dye and fructose with comparable affinity, suggesting a significant role for appropriately functionalized electron-deficient boronic acids in these recognition processes (Mulla, Agard & Basu, 2004).
Controlling Stereochemistry in Organic Synthesis
- Derivatives of compounds similar to (3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid have been used to control stereochemistry in synthetic organic reactions. This includes the recognition of anomers in compounds like 2-deoxyribofuranosides, where boronic acids from corresponding boronates preferentially with specific anomers (Yamashita, Amano, Shimada & Narasaka, 1996).
Macrocyclic Chemistry
- In macrocyclic chemistry, derivatives of this compound are used in synthesizing macrocyclic compounds, exploring diverse parameters such as bond length, bond angles, and intermolecular interactions, which are critical for understanding and designing new macrocyclic structures (Fárfan et al., 1999).
Electrochemical Oxidation Studies
- Studies involving electrochemical oxidation at boron-doped diamond anodes have utilized nitrophenol isomers, similar in structure to (3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid. These studies aim to understand the degradation pathways of organic compounds, which is essential for environmental chemistry and pollution control applications (Jiang, Zhu, Li & Ni, 2010).
Proton-Transfer Compounds
- The compound's derivatives are used in studying proton-transfer compounds with aliphatic Lewis bases, critical for understanding molecular interactions and crystallography in solid-state chemistry (Smith et al., 2005).
Catalysis in Organic Synthesis
- Organoboron acids, like (3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid, are used in catalysis for organic synthesis. Their ability to bind to carbonyl compounds and enol tautomers makes them valuable in various catalytic reactions, including aldol and related reactions (Dimitrijević & Taylor, 2013).
Safety And Hazards
This compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
Eigenschaften
IUPAC Name |
[3-(morpholine-4-carbonyl)-5-nitrophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O6/c15-11(13-1-3-20-4-2-13)8-5-9(12(16)17)7-10(6-8)14(18)19/h5-7,16-17H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGNPJBVECYLOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661228 | |
| Record name | [3-(Morpholine-4-carbonyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid | |
CAS RN |
871332-80-8 | |
| Record name | B-[3-(4-Morpholinylcarbonyl)-5-nitrophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Morpholine-4-carbonyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



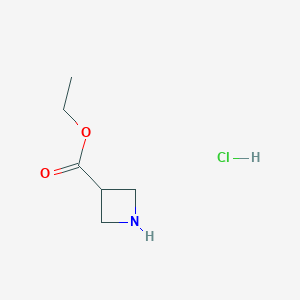
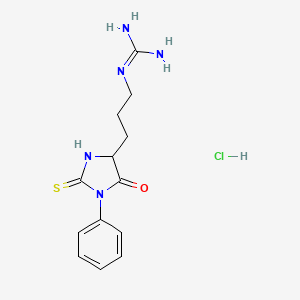
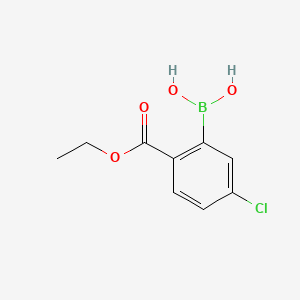
![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)
![4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole](/img/structure/B1451344.png)
![2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane](/img/structure/B1451345.png)
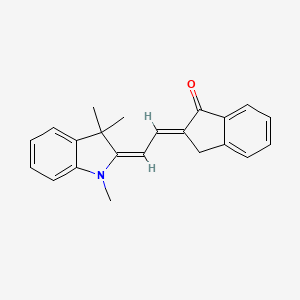
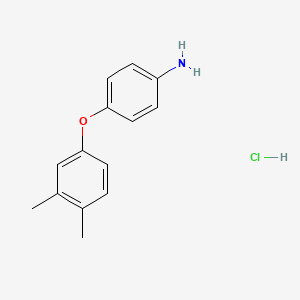
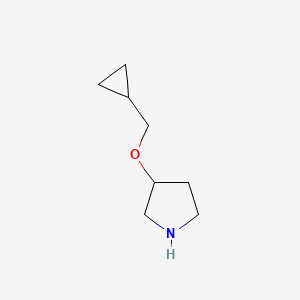
![(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate](/img/structure/B1451351.png)
